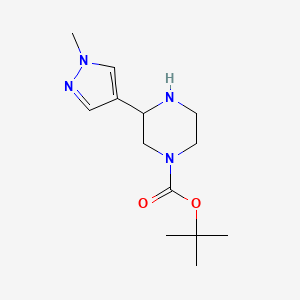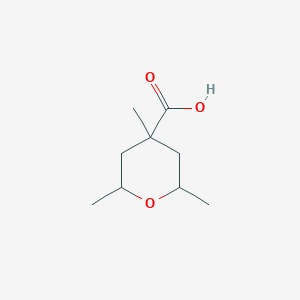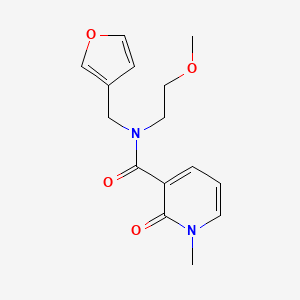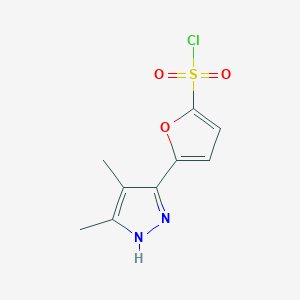![molecular formula C11H14N4 B2435140 methyl({1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl})amine CAS No. 853574-50-2](/img/structure/B2435140.png)
methyl({1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl})amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl({1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl})amine” is a chemical compound that contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . The compound also contains a phenyl group (a ring of six carbon atoms, also known as a benzene ring) and an amine group (a nitrogen atom bonded to one or more alkyl groups). This compound is likely to be used in the field of medicinal chemistry due to the presence of the 1,2,4-triazole ring, which is known to exhibit a wide range of biological activities .
Synthesis Analysis
The synthesis of “this compound” and similar compounds has been reported in the literature . For instance, a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized, and their structures were established by NMR and MS analysis . Another study reported the synthesis of nineteen novel 1,2,4-triazole derivatives .
Molecular Structure Analysis
The molecular structure of “this compound” can be determined using various spectroscopic techniques, such as NMR and MS . For example, a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was synthesized, and their structures were established by NMR and MS analysis .
Chemical Reactions Analysis
The chemical reactions involving “this compound” can be studied using various techniques. For instance, the successful incorporation of a redox active linker, tris (4- (1H-1,2,4-triazol-1-yl)phenyl)amine (TTPA) into Mn (II)/Cu (II) based coordination frameworks has been reported .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be determined using various techniques. For instance, the NMR spectra of similar compounds have been reported in the literature .
Scientific Research Applications
Synthesis and Characterization
- Methyl({1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl})amine and related compounds have been extensively studied in synthetic chemistry. For example, its derivatives have been synthesized and characterized in various studies, contributing to the understanding of their structural properties and potential applications (Almeida et al., 2022).
Chemical Properties and Reactions
- The compound has been involved in various chemical reactions, such as the synthesis of 1,2,4-triazole derivatives, showcasing its versatility in organic synthesis (Shen & Zhang, 2015).
Potential Biological Activities
- Some derivatives of this compound have been investigated for their biological activities, such as antimicrobial properties. For example, certain triazole derivatives have shown promising results against various microorganisms (Bektaş et al., 2007).
Coordination Chemistry
- The compound has also been explored in coordination chemistry, forming complexes with various metals. These studies provide insights into its potential applications in areas like catalysis and material science (Sancak et al., 2007).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazole benzoic acid hybrids, have shown potent inhibitory activities against cancer cell lines .
Mode of Action
It’s worth noting that 1,2,4-triazole benzoic acid hybrids have been found to inhibit the proliferation of cancer cells by inducing apoptosis . This suggests that methyl({1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl})amine might interact with its targets in a similar manner, leading to changes in cell growth and survival.
Biochemical Pathways
Given its potential anticancer activity, it may be involved in pathways related to cell proliferation and apoptosis .
Future Directions
The future directions for research on “methyl({1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl})amine” could include further exploration of its biological activities and potential applications in medicinal chemistry. For instance, 1,2,4-triazole derivatives have been suggested as a structural optimization platform for the design and development of more selective and potent anticancer molecules .
Properties
IUPAC Name |
N-methyl-1-[4-(1,2,4-triazol-1-yl)phenyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c1-9(12-2)10-3-5-11(6-4-10)15-8-13-7-14-15/h3-9,12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKZAEAUQHSOIAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N2C=NC=N2)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-fluoro-N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B2435057.png)




![2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2435068.png)
![3-[[1-(2-Cyclopentylacetyl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2435069.png)




![1-[(3-Fluoro-4-methoxyphenyl)methyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2435077.png)

![8-(3-(benzyl(methyl)amino)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2435079.png)
